molecular formula C18H16N2O6S B2702029 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899995-95-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

カタログ番号: B2702029
CAS番号: 899995-95-0
分子量: 388.39
InChIキー: XUQIPNAJXFIOHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C17H15N3O5S2
Molecular Weight 405.44 g/mol
CAS Number 899966-14-4

The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.

Overview

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.

Case Study: Cytotoxicity Evaluation

In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:

CompoundIC50 (µM)Cell LineMechanism of Action
2a5.6Hep3BInduces G2-M phase arrest
2b12.4Hep3BModerate activity compared to 2a
Doxorubicin7.4Hep3BStandard control for comparison

The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .

The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.

Evaluation Methodology

Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.

Comparative Antioxidant Activity

The following table summarizes the antioxidant activities of selected compounds:

CompoundIC50 (µM)Comparison with Trolox (IC50 = 7.72 µM)
Compound 2a39.85Moderate
Compound 2b79.95Lower than Trolox

These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIPNAJXFIOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。